4,7,10-Trioxa-1,13-tridecanediamine

Catalog No.
S702703
CAS No.
4246-51-9
M.F
C10H24N2O3
M. Wt
220.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7,10-Trioxa-1,13-tridecanediamine

CAS Number

4246-51-9

Product Name

4,7,10-Trioxa-1,13-tridecanediamine

IUPAC Name

3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine

Molecular Formula

C10H24N2O3

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C10H24N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-12H2

InChI Key

JCEZOHLWDIONSP-UHFFFAOYSA-N

SMILES

C(CN)COCCOCCOCCCN

Canonical SMILES

C(CN)COCCOCCOCCCN

Molecular Structure Analysis

TDA's structure features a 13-carbon chain with three ether (C-O-C) linkages at positions 4, 7, and 10. The two amine groups are located at each end of the chain []. This structure allows TDA to bind to other molecules through its amine groups and ether linkages [].


Chemical Reactions Analysis

A primary application of TDA is as a surface passivating agent for carbon dots (CDs) []. CDs are tiny nanoparticles with unique optical and electronic properties. TDA helps improve the water solubility and luminescence (light emission) of CDs [].

The specific chemical reaction between TDA and CDs involves the amine groups in TDA donating electrons to the surface of the CDs. This interaction enhances the stability and brightness of the CDs [].

Synthesis of TDA is not readily available in scientific literature. However, scientific suppliers offer TDA, suggesting established production methods [, ].


Physical And Chemical Properties Analysis

  • Molecular Formula: C10H24N2O3 []
  • Molecular Weight: 220.31 g/mol []
  • Density: 1.005 g/mL at 25°C []
  • Boiling Point: 146-148 °C at 4 mmHg (reported) []
  • Solubility: Soluble in water []

Physical Description

Liquid

XLogP3

-1.4

UNII

95W232H4RT

GHS Hazard Statements

Aggregated GHS information provided by 396 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 396 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 390 of 396 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (45.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (47.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (22.82%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4246-51-9

Wikipedia

Diethylene glycol bis(3-aminopropyl) ether

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Wholesale and retail trade
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-: ACTIVE

Dates

Modify: 2023-08-15

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